molecular formula C23H21ClN2O6S B5969106 methyl 2-[[2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]acetyl]amino]benzoate

methyl 2-[[2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]acetyl]amino]benzoate

Cat. No.: B5969106
M. Wt: 488.9 g/mol
InChI Key: JTVBFMABHFXIIJ-UHFFFAOYSA-N
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Description

Methyl 2-[[2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]acetyl]amino]benzoate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a chloro-substituted aniline, and a methoxy group, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[[2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]acetyl]amino]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloro-4-methoxyaniline with benzenesulfonyl chloride to form N-(benzenesulfonyl)-3-chloro-4-methoxyaniline. This intermediate is then reacted with methyl 2-aminobenzoate in the presence of acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts such as palladium tetratriphenylphosphine or palladium acetate may be used to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]acetyl]amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

Methyl 2-[[2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]acetyl]amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[[2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]acetyl]amino]benzoate involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chloro and methoxy substituents on the aniline ring may enhance binding affinity and specificity to these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chloro substituent in methyl 2-[[2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]acetyl]amino]benzoate distinguishes it from similar compounds, potentially enhancing its reactivity and binding properties. This unique feature may contribute to its specific biological activities and applications in research .

Properties

IUPAC Name

methyl 2-[[2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O6S/c1-31-21-13-12-16(14-19(21)24)26(33(29,30)17-8-4-3-5-9-17)15-22(27)25-20-11-7-6-10-18(20)23(28)32-2/h3-14H,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVBFMABHFXIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)OC)S(=O)(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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